molecular formula C8H8FNO2 B11759337 4-Fluoro-3-methoxybenzaldoxime

4-Fluoro-3-methoxybenzaldoxime

Cat. No.: B11759337
M. Wt: 169.15 g/mol
InChI Key: OSHXITUOVSGYKI-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 4-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of (E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium fluoride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(4-methoxyphenyl)methylidene]hydroxylamine
  • (E)-N-[(4-fluoro-phenyl)methylidene]hydroxylamine
  • (E)-N-[(3-methoxyphenyl)methylidene]hydroxylamine

Uniqueness

(E)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

(NZ)-N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8FNO2/c1-12-8-4-6(5-10-11)2-3-7(8)9/h2-5,11H,1H3/b10-5-

InChI Key

OSHXITUOVSGYKI-YHYXMXQVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\O)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.